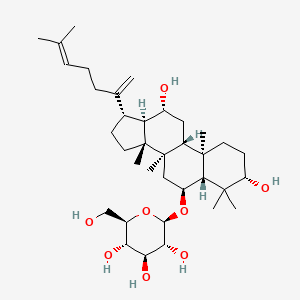

Ginsenoside Rk3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ginsenoside Rk3 es un raro saponino bioactivo derivado del ginseng y del Panax notoginseng. Es conocido por sus significativas propiedades farmacológicas, incluidas las propiedades anticancerígenas, antiinflamatorias y antienvejecimiento. This compound ha sido estudiado por sus potenciales aplicaciones terapéuticas en diversas enfermedades, particularmente en el tratamiento del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ginsenoside Rk3 puede sintetizarse mediante el tratamiento térmico de ginsenósidos como el ginsenósido Rg3. El proceso implica el vaporizado del ginseng a altas temperaturas, lo que lleva a la conversión de ginsenósidos precursores en Rk3. Esta transformación ocurre en un ambiente débilmente ácido proporcionado por el ginseng mismo .

Métodos de producción industrial: La producción industrial de this compound generalmente implica el uso de estrategias biocatalíticas. Los microorganismos y sus sistemas enzimáticos se emplean para modificar la parte glicósida de los ginsenósidos. Las enzimas recombinantes de Escherichia coli y otros microorganismos se usan comúnmente para lograr una conversión eficiente en las industrias biomédica y farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: Ginsenoside Rk3 experimenta diversas reacciones químicas, incluyendo oxidación, reducción e hidrólisis. Estas reacciones son esenciales para su transformación y bioactividad.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Hidrólisis: Se utiliza la hidrólisis ácida o enzimática para escindir los enlaces glucosídicos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen otros ginsenósidos raros como ginsenoside Rg3, Rk1 y Rg5 .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Ginsenoside Rk3 has shown promising results in combating neurotoxicity associated with Alzheimer's disease. A study demonstrated that Rk3 improved neuronal apoptosis and reduced oxidative stress markers in a transgenic mouse model of Alzheimer's disease. It was found to enhance spatial learning and memory while modulating the AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular stress responses .

Key Findings:

- Mechanism: Activation of AMPK/Nrf2 signaling.

- Effects: Reduced neuronal apoptosis, decreased reactive oxygen species (ROS), and improved cognitive function.

Esophageal Cancer

Rk3 has been investigated for its anti-cancer properties, particularly against esophageal cancer. In vitro studies revealed that it significantly inhibited the proliferation of Eca109 and KYSE150 cell lines by inducing apoptosis and autophagy through the PI3K/Akt/mTOR signaling pathway. In vivo experiments further confirmed its efficacy in reducing tumor growth with minimal toxicity to normal tissues .

Table 1: Anticancer Effects of this compound

Acute Monocytic Leukemia

Another study highlighted Rk3's potential in treating acute monocytic leukemia by inhibiting the extramedullary infiltration of leukemia cells through modulation of specific microRNA pathways .

Anti-Aging Effects

This compound also exhibits anti-photoaging properties. Research indicated that when formulated in a cream, Rk3 significantly mitigated UV-induced skin damage in mice. The treated skin showed improved hydration, reduced inflammation markers, and enhanced collagen integrity compared to untreated controls .

Key Findings:

- Effects on Skin: Improved elasticity and hydration; reduced levels of inflammatory cytokines.

- Mechanism: Inhibition of matrix metalloproteinase activity and oxidative stress markers.

Enhancement of Hematopoietic Function

Rk3 has been explored for its role in enhancing hematopoietic function, particularly in chemotherapy-induced myelosuppression. Studies show that it can improve peripheral blood cell counts and support bone marrow health by promoting the proliferation and differentiation of hematopoietic progenitor cells .

Table 2: Effects on Hematopoietic Function

| Parameter | Effect of this compound |

|---|---|

| Peripheral Blood Cell Count | Increased |

| Bone Marrow Nucleated Cell Count | Enhanced |

| Spleen Index | Improved |

Mecanismo De Acción

Ginsenoside Rk3 ejerce sus efectos al dirigirse a múltiples vías moleculares. Media la apoptosis y la autofagia a través de la regulación de la vía PI3K/Akt/mTOR. Esta vía es crucial para la supervivencia, proliferación y metabolismo de las células. Al inhibir esta vía, this compound induce el arresto del ciclo celular y promueve la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

Ginsenoside Rk3 es único entre los ginsenósidos debido a su estructura molecular específica y su bioactividad. Los compuestos similares incluyen:

Ginsenoside Rg3: Conocido por sus propiedades anticancerígenas, particularmente en el cáncer de mama.

Ginsenoside Rk1: Exhibe efectos antiinflamatorios y anticancerígenos.

Ginsenoside Rh4: Al igual que Rk3, se deriva del notoginseng al vapor y ha mostrado potencial en el tratamiento del cáncer.

This compound destaca por su potente actividad anticancerígena y su capacidad para regular múltiples vías celulares, convirtiéndolo en un candidato prometedor para aplicaciones terapéuticas.

Actividad Biológica

Ginsenoside Rk3, a rare ginsenoside derived from Panax ginseng and Panax notoginseng, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article reviews the current understanding of Rk3's biological activity, focusing on its mechanisms of action, therapeutic potential in various cancers, and other health benefits.

Overview of this compound

Ginsenosides are a class of saponins found in ginseng, known for their pharmacological effects. Rk3 is notable for its unique structure, which includes a double bond at C20-21, contributing to its enhanced biological activity compared to other ginsenosides like Rh4 and Rg5 .

In Vitro Studies

Numerous studies have demonstrated the anticancer effects of Rk3 across various cancer cell lines:

- Esophageal Cancer : Rk3 significantly inhibits the proliferation of esophageal cancer cell lines Eca109 and KYSE150. Treatment with 200 μM Rk3 for 48 hours resulted in a cell viability reduction to 16.2% and 23.2%, respectively . It also induced G1 phase arrest and apoptosis through the PI3K/Akt/mTOR signaling pathway .

- Acute Monocytic Leukemia : In a study involving acute monocytic leukemia (AML) patients, Rk3 inhibited extramedullary infiltration of leukemia cells via the miR-3677-5p/CXCL12 axis . This suggests that Rk3 may serve as an adjunctive therapy in AML treatment.

- Glioblastoma : Rk3 modulates macrophage polarization towards the M2 phenotype, inhibiting glioblastoma growth through the PPARG/CCL2 axis .

In Vivo Studies

In vivo experiments using xenograft models have further validated the efficacy of Rk3:

- Tumor Growth Inhibition : In a study utilizing KYSE150 xenografts, mice treated with Rk3 exhibited significant tumor volume reduction compared to control groups. The inhibition rates were reported at 32.6% for low-dose (20 mg/kg) and 66.2% for high-dose (40 mg/kg) groups . Importantly, Rk3 demonstrated lower toxicity than cisplatin, a common chemotherapy agent.

Rk3 exerts its biological effects through several mechanisms:

- Cell Cycle Arrest : Rk3 treatment leads to an increase in G1 phase cell populations while decreasing S phase populations. This is accompanied by upregulation of tumor suppressor proteins such as p53 and p21, alongside downregulation of cyclin D1 and CDK4 .

- Induction of Apoptosis and Autophagy : The compound triggers apoptosis and autophagy in cancer cells. Notably, autophagy appears to enhance apoptosis induced by Rk3, as evidenced by experiments using autophagy inhibitors like 3-MA .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other health benefits:

- Anti-inflammatory Effects : Research indicates that Rk3 can inhibit inflammatory markers such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in managing inflammatory conditions .

- Anti-photoaging Properties : this compound has shown promise in protecting skin health by regulating skin pigmentation and reducing markers associated with photoaging .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Study Focus | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| Anticancer Activity | Esophageal Cancer | PI3K/Akt/mTOR pathway | Reduced cell viability; induced apoptosis and autophagy |

| Extramedullary Infiltration | Acute Monocytic Leukemia | miR-3677-5p/CXCL12 axis | Inhibited infiltration; potential adjunctive therapy |

| Macrophage Modulation | Glioblastoma | PPARG/CCL2 axis | Modulated M2 polarization; inhibited tumor growth |

| Anti-inflammatory | General | Regulation of inflammatory cytokines | Reduced IL-1, IL-6, TNF-α levels |

| Anti-photoaging | Skin Health | Regulation of skin pigmentation | Protects against photoaging effects |

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFIVJSCUOFNT-QXPABTKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.